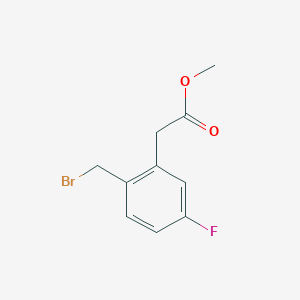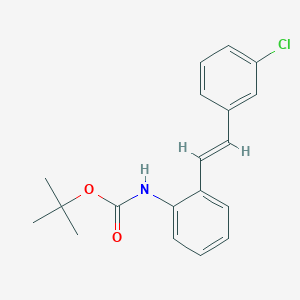
tert-Butyl (E)-(2-(3-chlorostyryl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (E)-(2-(3-chlorostyryl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a chlorostyryl moiety, and a phenyl ring, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-(2-(3-chlorostyryl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a chlorostyryl derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a base like cesium carbonate and a solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs di-tert-butyl dicarbonate as a reagent. This compound reacts with amines to form the desired carbamate under mild conditions. The process can be conducted in various solvents, including water, making it environmentally friendly and efficient .
化学反応の分析
Types of Reactions
tert-Butyl (E)-(2-(3-chlorostyryl)phenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorostyryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbamates.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (E)-(2-(3-chlorostyryl)phenyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps to protect the amino group during various reaction steps .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its stability and reactivity make it a valuable tool for modifying proteins and studying their functions .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug intermediate. Its unique structure allows for the development of novel therapeutic agents .
Industry
Industrially, this compound is used in the synthesis of various polymers and materials. Its reactivity with different functional groups makes it a versatile building block in material science .
作用機序
The mechanism of action of tert-Butyl (E)-(2-(3-chlorostyryl)phenyl)carbamate involves its interaction with nucleophiles and electrophiles. The tert-butyl group provides steric hindrance, making the compound stable under various conditions. The chlorostyryl moiety can undergo electrophilic substitution, while the carbamate group can participate in nucleophilic addition reactions .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used in similar applications.
tert-Butyl phenylcarbamate: Another carbamate with a phenyl group, used in organic synthesis.
tert-Butyl (4-bromobenzyl)carbamate: A brominated derivative used in specialized chemical reactions.
Uniqueness
tert-Butyl (E)-(2-(3-chlorostyryl)phenyl)carbamate is unique due to its combination of a chlorostyryl group and a phenyl ring. This structure provides specific reactivity patterns that are not observed in simpler carbamates. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C19H20ClNO2 |
|---|---|
分子量 |
329.8 g/mol |
IUPAC名 |
tert-butyl N-[2-[(E)-2-(3-chlorophenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,3)23-18(22)21-17-10-5-4-8-15(17)12-11-14-7-6-9-16(20)13-14/h4-13H,1-3H3,(H,21,22)/b12-11+ |
InChIキー |
USTGIJWRAAOIPQ-VAWYXSNFSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC(=CC=C2)Cl |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


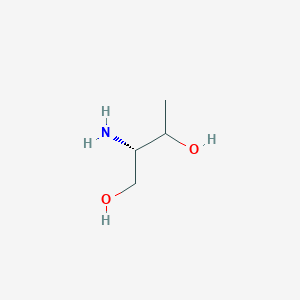
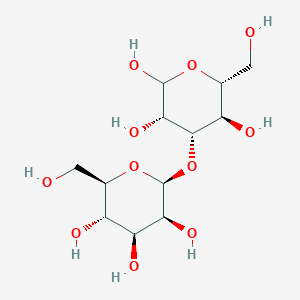
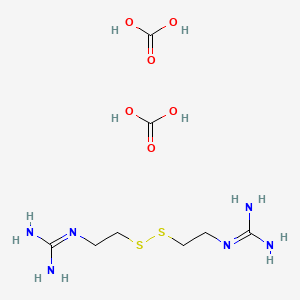
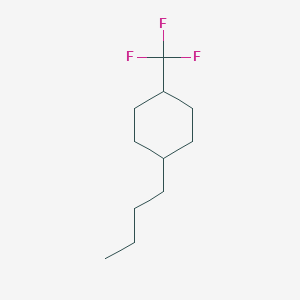

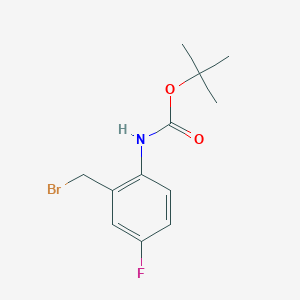

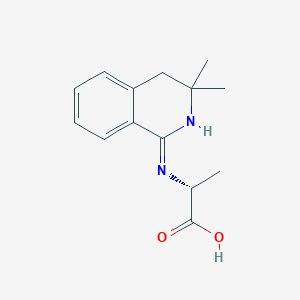
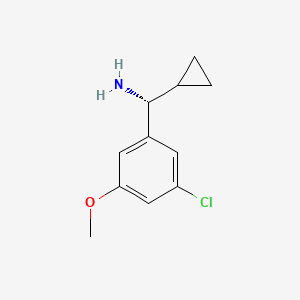
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B12843525.png)


